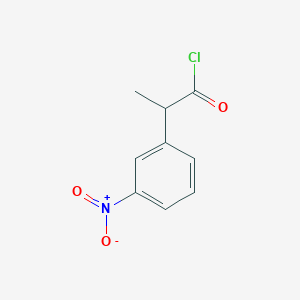

2-(3-Nitrophenyl)propanoyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-nitrophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(9(10)12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBKTAVTFTHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(3-Nitrophenyl)propanoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(3-Nitrophenyl)propanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Nitrophenyl)propanoyl chloride, a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its synthesis, reactivity, and handling, offering field-proven insights for its practical application in the laboratory.

Core Physicochemical and Structural Properties

2-(3-Nitrophenyl)propanoyl chloride, identified by CAS Number 156516-83-5, is a derivative of 2-(3-nitrophenyl)propanoic acid.[1][2] Its structure features a highly reactive acyl chloride functional group attached to a propanoyl backbone, which is substituted with a meta-nitro aromatic ring. This combination of an electrophilic center and an electron-withdrawing aromatic system defines its chemical behavior.

The high reactivity of the acyl chloride group is a direct result of the significant partial positive charge on the carbonyl carbon.[3] This is induced by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a prime target for nucleophilic attack.[4][5] The nitro group further enhances this electrophilicity through its inductive and resonance effects on the phenyl ring.

Table 1: Physicochemical Properties of 2-(3-Nitrophenyl)propanoyl chloride and its Precursor

| Property | 2-(3-Nitrophenyl)propanoyl chloride | 2-(3-Nitrophenyl)propanoic Acid (Precursor) |

| CAS Number | 156516-83-5[1] | 21762-10-7[2] |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄[2] |

| Molecular Weight | 213.62 g/mol | 195.17 g/mol [2] |

| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor.[5][6] | Solid[2] |

| Boiling Point | Data not readily available; expected to be higher than propanoyl chloride (80 °C) due to increased molecular weight.[7][8] | Data not available. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts violently with protic solvents like water and alcohols.[9][10] | Soluble in many organic solvents. |

Synthesis and Purification: A Validated Workflow

Acyl chlorides are typically not stored for long periods due to their reactivity, especially towards atmospheric moisture.[3] Therefore, they are often prepared in situ or used immediately after synthesis from their corresponding carboxylic acid. The synthesis of 2-(3-Nitrophenyl)propanoyl chloride is a two-stage process, beginning with the preparation of its carboxylic acid precursor.

Stage 1: Synthesis of 2-(3-Nitrophenyl)propanoic Acid

The precursor acid can be synthesized via several established organic chemistry routes. A common approach involves the modification of phenylacetic acid derivatives or related aromatic compounds. While a specific protocol for this exact isomer is not detailed in the provided search results, a representative synthesis can be adapted from procedures for similar structures like 2-phenylpropionic acid.[11]

Stage 2: Conversion to 2-(3-Nitrophenyl)propanoyl chloride

The most reliable and common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂).[12][13][14] This method is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14][15]

Self-Validating Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)propanoyl chloride

Objective: To convert 2-(3-nitrophenyl)propanoic acid into 2-(3-nitrophenyl)propanoyl chloride in high purity for immediate use in subsequent reactions.

Reagents:

-

2-(3-nitrophenyl)propanoic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove any traces of water.

-

Reaction: Charge the flask with 2-(3-nitrophenyl)propanoic acid and the anhydrous solvent. Add a catalytic amount of DMF (1-2 drops).

-

Causality Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[15]

-

-

Addition of SOCl₂: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will show gas evolution.

-

Heating: After the initial effervescence subsides, gently heat the mixture to reflux (typically 50-70 °C) until gas evolution ceases (usually 1-3 hours). This ensures the reaction goes to completion.

-

Purification: Remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation).

-

Causality Insight: Thionyl chloride has a relatively low boiling point (76 °C), making its removal straightforward.[15] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.

-

-

Validation: The resulting crude 2-(3-nitrophenyl)propanoyl chloride (typically an oil) is of high purity and can often be used directly. For applications requiring exceptionally high purity, vacuum distillation can be performed, though care must be taken due to the thermal sensitivity of such compounds. The product's identity should be confirmed by spectroscopic methods before use (see Section 4).

Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)propanoyl chloride.

Reactivity and Mechanistic Insights

The primary reaction pathway for 2-(3-Nitrophenyl)propanoyl chloride is nucleophilic addition-elimination .[3][16] This two-step mechanism is fundamental to its utility as a synthetic intermediate.

-

Nucleophilic Addition: A nucleophile (Nu-H) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[16]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as it is an excellent leaving group. A final deprotonation step from the nucleophile yields the final product and HCl.[3]

Caption: General mechanism for nucleophilic addition-elimination.

Key Reactions:

-

Hydrolysis: Vigorous reaction with water to revert to the parent carboxylic acid, 2-(3-nitrophenyl)propanoic acid, and HCl.[13] This necessitates handling under anhydrous conditions.

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[12][13]

-

Aminolysis: Rapid reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[13] This is a highly effective method for creating amide bonds, which are central to peptide and medicinal chemistry.

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized 2-(3-Nitrophenyl)propanoyl chloride is a critical self-validation step. The following are the expected spectroscopic signatures based on its structure.

Table 2: Expected Spectroscopic Data for 2-(3-Nitrophenyl)propanoyl chloride

| Technique | Expected Features |

| FT-IR | ~1800 cm⁻¹ (C=O stretch): Very strong, sharp peak characteristic of an acyl chloride. This is at a higher frequency than carboxylic acids or esters due to the inductive effect of the chlorine.[17] ~1530 & ~1350 cm⁻¹ (N-O stretches): Strong peaks for the asymmetric and symmetric stretching of the NO₂ group. ~700-800 cm⁻¹ (C-Cl stretch): Medium to strong peak. ~1600, 1480 cm⁻¹ (C=C stretches): Peaks for the aromatic ring. |

| ¹H NMR | ~7.5-8.5 ppm (multiplets, 4H): Complex pattern for the four protons on the meta-substituted aromatic ring. ~4.0 ppm (quartet, 1H): Signal for the α-proton (CH), coupled to the adjacent methyl group. ~1.7 ppm (doublet, 3H): Signal for the methyl (CH₃) protons. |

| ¹³C NMR | ~170 ppm: Carbonyl carbon of the acyl chloride. ~148 ppm: Aromatic carbon attached to the NO₂ group. ~120-140 ppm: Other aromatic carbons. ~55 ppm: α-carbon (CH). ~20 ppm: Methyl carbon (CH₃). |

| Mass Spec. | Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z 213 for ³⁵Cl, 215 for ³⁷Cl isotope). Fragmentation: Common fragments would include the loss of Cl (M-35) and the loss of the entire COCl group (M-63). |

Applications in Synthesis and Drug Discovery

While specific, large-scale industrial applications for 2-(3-Nitrophenyl)propanoyl chloride are not widely documented, its value lies in its role as a highly reactive chemical intermediate. Its structure is relevant to drug development for several reasons:

-

Activated Synthon: It serves as an "activated" form of 2-(3-nitrophenyl)propanoic acid, enabling the facile formation of esters and amides under mild conditions where direct condensation of the carboxylic acid would be inefficient.[13]

-

Scaffold for Medicinal Chemistry: The 2-arylpropionic acid motif is a well-known "privileged scaffold" found in numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[11] This compound provides a route to synthesize novel analogs.

-

Nitro Group as a Handle: The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization, allowing for the exploration of new chemical space in drug discovery programs. Phenylalanine derivatives, which share structural similarities, are used as ergogenic supplements and building blocks.[18][19]

Safety, Handling, and Storage

Acyl chlorides are hazardous materials and must be handled with stringent safety protocols.[20]

-

Hazards:

-

Handling:

-

Storage:

Conclusion

2-(3-Nitrophenyl)propanoyl chloride is a potent synthetic intermediate whose properties are defined by the high electrophilicity of its acyl chloride functional group. A thorough understanding of its synthesis from the corresponding carboxylic acid, its predictable reactivity via the nucleophilic addition-elimination mechanism, and its stringent handling requirements are essential for its effective and safe use. For researchers in organic synthesis and medicinal chemistry, it represents a valuable tool for constructing complex molecules, particularly for creating amide and ester libraries and for building upon the privileged 2-arylpropionic acid scaffold.

References

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from The Royal Society of Chemistry website.

- INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.

- ChemicalBook. (2026, January 17). Acetyl chloride - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.

- Organic Syntheses. (n.d.). Procedure.

- BLD Pharm. (n.d.). 156516-83-5|2-(3-Nitrophenyl)propanoyl chloride.

- MedchemExpress.com. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.

- PubChem. (n.d.). 2-(3-nitrophenyl)propanoic Acid.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.

- OC-Master. (2021, August 20). Acids to Acyl Chlorides, Part 1.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- lookchem. (n.d.). Cas 19910-33-9,2-(4-NITROPHENYL)PROPIONIC ACID.

- Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to synthesize....

- GNPS. (2020, November 16). UCSD/CCMS - Spectrum Library.

- Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.

- Oreate AI Blog. (2026, February 17). Unlocking Reactivity: A Closer Look at Acyl Chlorides.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- NIST. (n.d.). Propanoyl chloride - NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Propanoyl chloride - NIST WebBook.

- Benchchem. (n.d.). Spectroscopic and Structural Elucidation of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A Technical Guide.

- Bloom Tech. (2024, December 11). What Is The Chemical Properties Of Propionyl Chloride?.

- Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.

- Chemical Synthesis Database. (2025, May 20). 2-chloro-3-phenylpropanoyl chloride.

- CymitQuimica. (n.d.). CAS 79-03-8: Propionyl chloride.

- Wikipedia. (n.d.). Propionyl chloride.

- NIST. (n.d.). Propanoyl chloride, 3-chloro- - NIST WebBook.

- Google Patents. (n.d.). CN117209377B - Continuous synthesis method of propionyl chloride.

Sources

- 1. 156516-83-5|2-(3-Nitrophenyl)propanoyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-(3-nitrophenyl)propanoic Acid | C9H9NO4 | CID 11116940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Unlocking Reactivity: A Closer Look at Acyl Chlorides - Oreate AI Blog [oreateai.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CAS 79-03-8: Propionyl chloride | CymitQuimica [cymitquimica.com]

- 7. Propanoyl chloride [webbook.nist.gov]

- 8. Propanoyl chloride [webbook.nist.gov]

- 9. nj.gov [nj.gov]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 13. savemyexams.com [savemyexams.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. rsc.org [rsc.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. lookchem.com [lookchem.com]

- 20. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 21. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 22. carlroth.com [carlroth.com]

- 23. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: 2-(3-Nitrophenyl)propanoyl chloride (CAS 156516-83-5) in Advanced Medicinal Chemistry

Executive Summary

2-(3-Nitrophenyl)propanoyl chloride (CAS 156516-83-5) is a highly specialized, versatile acylating agent utilized extensively in organic synthesis and drug discovery[1]. Characterized by an electron-withdrawing 3-nitrophenyl group and a reactive acyl chloride moiety, this compound is a critical building block for synthesizing 2-arylpropionic acid derivatives—a pharmacophore deeply embedded in non-steroidal anti-inflammatory drugs (NSAIDs) and novel kinase inhibitors.

The strategic value of this molecule lies in its dual functionality: the acyl chloride allows for rapid, high-yielding coupling with various nucleophiles (amines, alcohols), while the nitro group serves as a robust, masked aniline[1]. This enables late-stage chemoselective reduction and subsequent functionalization, allowing medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries without early-stage cross-reactivity.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for maintaining its integrity during synthesis and storage. Due to its extreme moisture sensitivity, the compound requires strict cold-chain transportation and anhydrous handling[2].

| Property | Value |

| IUPAC Name | 2-(3-nitrophenyl)propanoyl chloride |

| CAS Number | 156516-83-5 |

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| InChI Key | FOZBKTAVTFTHSE-UHFFFAOYSA-N |

| Hazard Classification | Corrosive (GHS Category 8 / Skin Corr.) |

| Storage & Handling | Cold-chain transport; strict anhydrous environment |

Data supported by and [1],[2].

Mechanistic Pathways & Strategic Utility

Synthesis and the Friedel-Crafts Limitation

The direct conversion of 2-(3-nitrophenyl)propanoic acid to the target acyl chloride involves the replacement of the carboxylic hydroxyl group with a chlorine atom[1]. While acyl chlorides are classically deployed in Friedel-Crafts acylations, the strongly electron-withdrawing nature of the 3-nitro group severely deactivates the phenyl ring. This inherent deactivation prevents the molecule from acting as a nucleophile in intermolecular Friedel-Crafts reactions. However, the acyl chloride moiety itself remains highly competent to acylate other, more electron-rich aromatic systems[3].

Synthetic Workflow in Drug Discovery

The standard workflow leverages the acyl chloride for initial structural assembly, followed by nitro reduction to unlock the amine for final diversification.

Synthetic pathway of 2-(3-Nitrophenyl)propanoyl chloride from precursor to API.

Nucleophilic Catalysis via 1-Methylimidazole

The alpha-methyl group adjacent to the carbonyl carbon introduces steric hindrance, which can impede direct nucleophilic attack by bulky amines. To overcome this, 1-methylimidazole is employed as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylimidazolium intermediate, which protrudes from the steric bulk and is highly susceptible to nucleophilic attack[1].

Catalytic acylation mechanism using 1-methylimidazole with the acyl chloride.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate causality for reagent selection and In-Process Controls (IPCs) to create self-validating experimental systems.

Protocol 1: Synthesis of 2-(3-Nitrophenyl)propanoyl chloride

Objective: High-yield conversion of the carboxylic acid precursor to the acyl chloride. Causality & Reagent Choice: Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO2, HCl) are gaseous and easily removed under reduced pressure, yielding a crude product that requires no aqueous workup[1]. Catalytic N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent, the true chlorinating species.

Step-by-Step Methodology:

-

Suspend 2-(3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere.

-

Add a catalytic amount of anhydrous DMF (0.05 eq).

-

Cool the reaction vessel to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise to control the evolution of gas.

-

Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.

-

Self-Validating IPC: Acyl chlorides rapidly hydrolyze on silica gel, causing streaking and false negatives on TLC. To accurately validate conversion, withdraw a 10 µL aliquot and quench it in 500 µL of anhydrous methanol with a drop of triethylamine. Analyze the formation of the stable methyl ester via TLC/LC-MS. The complete disappearance of the parent acid confirms 100% conversion.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the product as a highly reactive oil/solid. Store immediately under inert gas.

Protocol 2: 1-Methylimidazole-Catalyzed Amide Coupling

Objective: Coupling the sterically hindered acyl chloride with a nucleophilic amine. Causality & Reagent Choice: As detailed by [1], 1-methylimidazole significantly accelerates the acylation reaction by forming the N-acylimidazolium ion, overcoming the steric drag of the alpha-methyl group.

Step-by-Step Methodology:

-

Dissolve the target primary/secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous Tetrahydrofuran (THF).

-

Add 1-methylimidazole (0.2 eq) to the solution.

-

Cool the mixture to 0 °C. Slowly add a pre-dissolved solution of 2-(3-nitrophenyl)propanoyl chloride (1.0 eq) in THF dropwise.

-

Stir for 1–3 hours at room temperature.

-

Self-Validating IPC: Monitor the reaction via LC-MS. The appearance of the desired amide mass peak alongside the continuous presence of the 1-methylimidazole mass peak confirms that the catalytic cycle is active and the intermediate is turning over.

-

Quench the reaction with water. Extract with Ethyl Acetate (EtOAc), wash sequentially with 1M HCl (to remove the imidazole and triethylamine) and brine. Dry over Na2SO4 and concentrate.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduction of the 3-nitro group to an aniline for late-stage functionalization. Causality & Reagent Choice: While Palladium on Carbon (Pd/C) with H2 gas is standard, it risks reducing other functional groups (e.g., alkenes, alkynes, or benzyl ethers) present in the newly attached amide moiety. The Béchamp reduction (Fe/NH4Cl) is highly chemoselective for the nitro group[1].

Step-by-Step Methodology:

-

Dissolve the nitrophenyl-amide intermediate (1.0 eq) in an Ethanol/Water mixture (4:1 ratio).

-

Add Iron powder (5.0 eq) and Ammonium chloride (5.0 eq).

-

Heat the suspension to 80 °C and stir vigorously for 4 hours.

-

Self-Validating IPC: Spot the reaction mixture on a TLC plate. The resulting aniline derivative will exhibit strong fluorescence under 254 nm UV light and will stain positively (typically yellow/orange) with ninhydrin, confirming the successful generation of a primary amine.

-

Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and purify via flash chromatography.

References

-

National Center for Biotechnology Information. "2-(3-nitrophenyl)propanoyl chloride". PubChem Compound Summary. URL:[Link]

Sources

Technical Whitepaper: Stability, Storage, and Quality Control of 2-(3-Nitrophenyl)propanoyl Chloride

Executive Summary

For researchers and drug development professionals, acyl chlorides are indispensable electrophiles for constructing complex amide and ester linkages. However, the high reactivity that makes them synthetically valuable also renders them exceptionally unstable. This whitepaper provides an in-depth mechanistic analysis of the stability profile of 2-(3-Nitrophenyl)propanoyl chloride . By examining its structure-reactivity relationship (SRR), we establish field-proven, self-validating protocols for its storage, handling, and quality control, ensuring high reaction yields and the rigorous exclusion of atmospheric moisture.

Chemical Profiling and Structure-Reactivity Relationship (SRR)

The inherent stability of any acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon[1]. In the case of 2-(3-nitrophenyl)propanoyl chloride, two competing structural factors govern its reactivity:

-

Electronic Destabilization (Inductive Effect): The nitro group (-NO₂) located at the meta position of the phenyl ring is powerfully electron-withdrawing (-I effect). This effect propagates through the carbon skeleton, withdrawing electron density away from the carbonyl carbon. This intensifies the partial positive charge (δ+) on the electrophilic center, significantly lowering the activation energy required for nucleophilic attack by water (hydrolysis)[1],[2].

-

Steric Shielding: The presence of an alpha-methyl group on the propanoyl backbone provides a minor degree of steric hindrance compared to unbranched derivatives like acetyl chloride.

Despite the minor steric shielding, the profound electronic destabilization dominates the molecule's profile. The compound is exceptionally sensitive to atmospheric moisture, readily undergoing rapid solvolysis to yield 2-(3-nitrophenyl)propanoic acid and corrosive hydrogen chloride (HCl) gas[3],[4].

Quantitative Data: Comparative Acyl Chloride Stability

To contextualize the reactivity of 2-(3-nitrophenyl)propanoyl chloride, the following table summarizes the relative stability and solvolysis rates of various acyl chloride classes based on their electronic environments.

| Acyl Chloride Class | Substituent Electronic Effect | Relative Hydrolysis Rate | Primary Degradation Risk | Storage Requirement |

| Acetyl chloride | None (Aliphatic baseline) | Very High (Rapid) | Immediate hydrolysis upon air exposure | Strictly Anhydrous, 2–8 °C |

| 2-(3-Nitrophenyl)propanoyl chloride | Strong Electron-Withdrawing (-I from NO₂) | High (Accelerated nucleophilic attack) | Moisture-driven autocatalytic hydrolysis | Strictly Anhydrous, 2–8 °C |

| Benzoyl chloride | Resonance Stabilization (+M from phenyl) | Moderate (Slower than aliphatic) | Gradual hydrolysis over weeks | Anhydrous, Ambient/Cool |

| p-Methoxybenzoyl chloride | Strong Electron-Donating (+M from methoxy) | Low (Highly stable to moisture) | Minimal under standard conditions | Anhydrous, Ambient |

Degradation Pathway and Quality Control Visualization

The following diagram maps the logical relationship between moisture exposure, the resulting chemical degradation pathway, and the self-validating quality control workflow required to accurately monitor batch integrity.

Caption: Workflow detailing the moisture-induced degradation pathway and the self-validating QC derivatization.

Optimal Storage Conditions and Causality

To maintain the integrity of 2-(3-Nitrophenyl)propanoyl chloride, storage protocols must actively prevent the initiation of hydrolysis.

-

Temperature Control (2–8 °C): The compound must be stored in a refrigerated environment. Causality: Lower temperatures exponentially decrease the vapor pressure of the compound and decelerate the kinetic rate of both thermal decomposition and ambient hydrolysis[4].

-

Inert Atmosphere: The headspace of the container must be flushed with an inert gas. Argon is heavily preferred over Nitrogen. Causality: Argon is denser than air; it acts as a heavy protective blanket over the liquid surface, significantly minimizing moisture ingress during the brief moments the container is opened for dispensing[3],[4].

-

Material Compatibility: Containers must be sealed with Teflon (PTFE)-lined caps. Causality: Trace hydrolysis generates HCl gas[3],[4]. Standard rubber or silicone septa will rapidly degrade and embrittle upon exposure to HCl. This compromises the seal, creating an autocatalytic degradation loop where more atmospheric moisture enters, generating more HCl.

Experimental Methodologies

Protocol A: Anhydrous Dispensing (Schlenk Line Techniques)

To prevent the introduction of acidic impurities that complicate reaction workups, dispensing must rigorously exclude atmospheric moisture[3].

-

Equilibration: Remove the sealed 2-(3-Nitrophenyl)propanoyl chloride bottle from 2–8 °C storage. Crucial Step: Allow the bottle to equilibrate entirely to room temperature (approx. 30–45 minutes) before opening. Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical, instantly initiating hydrolysis[4].

-

Preparation: Flame-dry all receiving flasks and syringes, cooling them under a continuous stream of Argon.

-

Dispensing: Utilizing a positive pressure of Argon, insert a dry, gas-tight syringe through the PTFE septum. Withdraw the required volume slowly to avoid cavitation.

-

Resealing: Immediately flush the headspace of the stock bottle with Argon for 30 seconds. Secure the Teflon-lined cap tightly and wrap the exterior seal with Parafilm before returning the bottle to refrigerated storage[3].

Protocol B: Self-Validating Quality Control (Derivatization Assay)

Direct analysis of highly reactive acyl chlorides via HPLC or TLC is fundamentally flawed. The slightly acidic silica of TLC plates or the aqueous mobile phases used in HPLC will hydrolyze the acyl chloride during the assay, yielding false positives for degradation[5]. To accurately assess purity, the protocol itself must be a self-validating system.

-

Sampling: Under an Argon atmosphere, extract a 50 µL aliquot of the acyl chloride.

-

Quenching (Derivatization): Inject the sample into a dry vial containing 1.0 mL of anhydrous methanol and 20 µL of an anhydrous non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)[5].

-

Causality: The anhydrous methanol rapidly and quantitatively converts the intact acyl chloride into a stable methyl ester (methyl 2-(3-nitrophenyl)propanoate). The DIPEA neutralizes the generated HCl, preventing acid-catalyzed side reactions.

-

-

Analysis: Analyze the quenched mixture via HPLC (UV detection at ~254 nm).

-

Validation: Calculate the ratio of the methyl ester peak to the free 2-(3-nitrophenyl)propanoic acid peak.

-

System Validation: Because the derivatization step neutralizes the reactive acyl chloride prior to column exposure, any free carboxylic acid detected by the HPLC was definitively present in the original stock batch, proving it is a true degradation impurity rather than an artifact of the analytical method[5]. If the free acid exceeds 2–3%, the batch should be re-purified via vacuum distillation prior to use.

-

References

- BenchChem Technical Support Team. "Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides." BenchChem.

- BenchChem Technical Support Team. "A Comparative Guide to the Stability of Acyl Chlorides in Solution." BenchChem.

- "What should i reconsider in my experiment for acyl chloride to be formed?

- "SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.

- "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching." Wolfa.

Sources

A Technical Guide to 2-(3-Nitrophenyl)propanoyl Chloride: Synthesis and Application as a Chiral Building Block

Abstract

2-Arylpropanoic acids and their derivatives are a cornerstone of the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The stereochemistry of these compounds is critical, as biological activity often resides in a single enantiomer.[4][5] This technical guide provides an in-depth exploration of 2-(3-nitrophenyl)propanoyl chloride, a versatile chiral building block. We will detail its synthesis, from the racemic parent acid to the enantiomerically pure acyl chloride, and discuss its strategic application in asymmetric synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this reagent's properties and practical utility.

Introduction: The Significance of Chiral 2-Arylpropanoyl Scaffolds

Molecules with asymmetric centers, known as chiral molecules, can exist as non-superimposable mirror images called enantiomers.[5] In a biological context, these enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] The 2-arylpropanoic acid (2-APA) family, which includes common drugs like ibuprofen and naproxen, exemplifies this principle.[2][3] For many NSAIDs, the (S)-enantiomer is responsible for the desired anti-inflammatory effect, while the (R)-enantiomer is less active or may contribute to adverse effects.[4][5]

This stereospecificity necessitates synthetic strategies that can deliver single enantiomers with high purity. 2-(3-Nitrophenyl)propanoyl chloride serves as a valuable chiral synthon for this purpose. The presence of the acyl chloride functional group provides a reactive handle for coupling with various nucleophiles, while the nitro group offers a strategic point for further chemical modification, such as reduction to an aniline, a common pharmacophore.

Physicochemical & Spectroscopic Profile

While detailed experimental data for 2-(3-nitrophenyl)propanoyl chloride is not broadly published in standard literature, its properties can be inferred from its constituent functional groups.

| Property | Value/Description |

| CAS Number | 156516-83-5[6] |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | Expected to be a liquid or low-melting solid, likely yellow due to the nitro-aromatic group. |

| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines).[7][8][9] Moisture-sensitive.[8][10] |

| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, THF, toluene). |

Spectroscopic Features (Predicted):

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the 1,3-disubstitution), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃).

-

¹³C NMR: A carbonyl carbon signal (~170 ppm), aromatic carbon signals, and aliphatic signals for the methine and methyl groups.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band for the acyl chloride (~1780-1815 cm⁻¹), and characteristic bands for the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹.

Synthesis and Enantiomeric Purity

The preparation of enantiomerically pure 2-(3-nitrophenyl)propanoyl chloride is a multi-step process that begins with the synthesis of the racemic parent acid, followed by chiral resolution, and finally, conversion to the acyl chloride.

Synthesis of Racemic 2-(3-Nitrophenyl)propanoic Acid

The synthesis of the parent carboxylic acid can be achieved through various established methods for creating 2-arylpropanoic acids.[2][11][12] A common approach involves the α-arylation of a propanoate equivalent or modifications of a pre-existing nitrophenyl scaffold.

Chiral Resolution of Enantiomers

The separation of the racemic acid into its constituent enantiomers is the most critical step. The most common and industrially scalable method is diastereomeric salt formation.[13][14] This process involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[13][14]

Commonly Used Chiral Resolving Agents for Acids:

-

(R)- or (S)-1-Phenylethylamine

-

Brucine[14]

-

Strychnine[14]

-

Quinine[14]

-

(1R,2R)- or (1S,2S)-pseudoephedrine

The selection of the resolving agent and solvent system is often empirical and crucial for achieving efficient separation.

Workflow for Chiral Resolution:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Preparation of Enantiopure 2-(3-Nitrophenyl)propanoyl Chloride

The final step is the conversion of the enantiomerically pure carboxylic acid to the corresponding acyl chloride. This must be done under conditions that avoid racemization of the chiral center. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[15][16][17]

The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.[15][16]

Key Reagents for Acyl Chloride Formation:

-

Thionyl chloride (SOCl₂): Widely used, produces gaseous byproducts.[15][16][17][18]

-

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF; reactions can be milder.[17]

-

Phosphorus pentachloride (PCl₅): A solid reagent that also works effectively.[15][18]

Applications in Asymmetric Synthesis

2-(3-Nitrophenyl)propanoyl chloride is a powerful intermediate for several reasons:

-

Chiral Handle: It allows for the direct introduction of a chiral 2-arylpropanoyl moiety.

-

Reactive Acylating Agent: The acyl chloride group reacts readily with a wide range of nucleophiles, including alcohols, phenols, amines, and carbanions, to form esters, amides, and ketones, respectively.[7][8][9][19] This reactivity is significantly higher than that of the parent carboxylic acid.[7][8]

-

Latent Functionality: The nitro group is a versatile functional group. It can be reduced to an amine (NH₂), which is a key component of many biologically active molecules. This amine can then be further functionalized, for example, through diazotization or by forming amides or sulfonamides.

Synthetic Pathway Example:

Caption: General synthetic utility of the chiral building block.

Detailed Experimental Protocols

Protocol 5.1: General Procedure for Acyl Chloride Synthesis with Thionyl Chloride

Disclaimer: This procedure is a general guideline and should be adapted based on the specific scale and substrate. All work should be performed in a well-ventilated fume hood by trained personnel.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or inert gas inlet), add the enantiomerically pure 2-(3-nitrophenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 eq), either neat or in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene.[17]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux until the evolution of HCl and SO₂ gas ceases (usually 1-4 hours).[17] Reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS for the formation of the methyl ester.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure (rotary evaporation). It is crucial to use a trap to capture the corrosive and toxic SOCl₂ vapors.

-

Purification: The resulting crude 2-(3-nitrophenyl)propanoyl chloride is often used directly in the next step due to its reactivity. If necessary, it can be purified by vacuum distillation, but care must be taken to avoid high temperatures that could cause decomposition or racemization.

Protocol 5.2: General Procedure for Amide Coupling

-

Preparation: In a separate flask under an inert atmosphere, dissolve the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath (0 °C).

-

Addition: Dissolve the crude 2-(3-nitrophenyl)propanoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Safety, Handling, and Storage

-

Acyl Chlorides: These compounds are highly reactive and corrosive.[20] They react violently with water, releasing corrosive HCl gas.[20][21] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10][20][21][22]

-

Nitroaromatic Compounds: These compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Storage: 2-(3-Nitrophenyl)propanoyl chloride must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols, amines, and bases.[20]

Conclusion

2-(3-Nitrophenyl)propanoyl chloride is a high-value, versatile chiral building block for modern organic synthesis. Its utility stems from the combination of a stereodefined center, a highly reactive acylating group, and a strategically placed nitro functionality that allows for extensive downstream derivatization. The synthetic route, while requiring a classical chiral resolution, is robust and scalable. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe implementation in the development of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.

References

-

Chemguide. (n.d.). Converting Carboxylic Acids into Acyl (Acid) Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved from [Link]

-

Neumann, H., et al. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 16(1), 549-557. Retrieved from [Link]

-

Liu, Y., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 695955. Retrieved from [Link]

-

Rani, M., & Kumar, S. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical Review and Research, 6(4), 233-247. Retrieved from [Link]

-

Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31-43. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Carbone, A., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(20), 3740. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 3-(nitrophenyl)-. Retrieved from [Link]

-

Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1845-1852. Retrieved from [Link]

-

Pharmaceutical Technology. (2026, March 12). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

-

Yilmaz, I., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 116-122. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Pearson. (n.d.). Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 5. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 156516-83-5|2-(3-Nitrophenyl)propanoyl chloride|BLD Pharm [bldpharm.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. carlroth.com [carlroth.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 18. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 19. Draw a mechanism for the reaction of propanoyl chloride with 2 mo... | Study Prep in Pearson+ [pearson.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

Chemoselectivity and Reactivity of the Nitro Group in 2-(3-Nitrophenyl)propanoyl Chloride: A Technical Guide for Advanced Synthesis

Executive Summary

2-(3-Nitrophenyl)propanoyl chloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Handling this molecule requires a rigorous understanding of chemoselectivity. This whitepaper details the electronic interplay between its highly electrophilic acyl chloride and its reducible nitro group, providing validated methodologies for sequential functionalization.

The Chemoselectivity Paradox: Electronic and Steric Interplay

In synthetic design, the meta-nitro group of 2-(3-nitrophenyl)propanoyl chloride plays a crucial electronic role: it acts as a strong electron-withdrawing group (EWG) that severely deactivates the aromatic ring. This deactivation is highly advantageous during storage and handling because it prevents spontaneous self-Friedel-Crafts acylation (oligomerization)—a degradation pathway that frequently plagues electron-rich arylalkanoyl chlorides.

However, this bifunctionality introduces a strict operational paradox: the nitro group cannot be directly reduced to an amine while the acyl chloride remains unprotected.

The Causality of Polymerization: Attempting to reduce the nitro group to an aniline derivative in the presence of the acyl chloride is synthetically doomed. The moment a primary amine (-NH₂) is generated, it acts as a potent nucleophile. Because the acyl chloride (-COCl) is an extreme electrophile, the newly formed 2-(3-aminophenyl)propanoyl chloride immediately undergoes uncontrolled intermolecular nucleophilic acyl substitution. This results in the rapid formation of an intractable poly(amino-amide) resin. Furthermore, standard nitro reduction conditions (e.g., catalytic hydrogenation in methanol, or dissolving metal reductions using aqueous acids) utilize protic solvents that rapidly solvolyze the acyl chloride into a carboxylic acid or ester.

Synthetic Logic: Sequential Functionalization

To successfully harness the reactivity of the nitro group, the acyl chloride must first be masked or transformed into a stable functional group (such as an amide, ester, or ketone via Friedel-Crafts acylation). Only after this acyl transfer is complete can the nitro group be chemoselectively reduced[1].

Logical workflow demonstrating why sequential functionalization is required over direct reduction.

Mechanistic Pathways of Nitro Reduction

Once the acyl chloride is secured, the nitro group can be subjected to reduction. The transformation of a nitroarene to an arylamine is not a single-step process; it is a complex, 6-electron, 6-proton cascade known as the Haber-Lukashevich pathway[2].

The reduction proceeds through several distinct intermediates:

-

Nitrosoarene (Ar-NO): Formed via an initial 2-electron reduction and dehydration.

-

Arylhydroxylamine (Ar-NHOH): Formed via a subsequent 2-electron reduction. This intermediate is relatively stable under certain conditions but is highly prone to oxidation and is a known genotoxic pharmacophore in biological systems[3].

-

Arylamine (Ar-NH₂): The final product, formed by the cleavage of the N-O bond via a final 2-electron reduction[2].

The Haber-Lukashevich 6-electron reduction mechanism of nitroarenes.

Evaluation of Chemoselective Reduction Conditions

Choosing the right reduction condition depends entirely on the functional groups present in the newly formed intermediate. The table below summarizes quantitative and qualitative parameters for selecting a reduction protocol.

| Reduction Method | Reagents | Chemoselectivity Profile | Operational Advantages / Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C, MeOH | Low to Moderate. Will competitively reduce alkenes, alkynes, and cleave benzyl ethers. | Clean reaction, easy workup (filtration). Flammable catalyst hazard. |

| Zinc / Aqueous NH₄Cl | Zn dust, NH₄Cl, H₂O/THF | High. Highly tolerant of carbonyls, halogens, and sensitive esters[4]. | Mild room-temperature conditions. Requires vigorous stirring for biphasic mixture[4]. |

| Metal-Free Diboron | B₂(OH)₄, 4,4'-bipyridine, H₂O | Very High. Tolerates vinyl, ethynyl, and halogens without dehalogenation[5]. | Rapid (<5 min) at room temperature. Avoids heavy metal waste[5]. |

| Dissolving Metal (Classic) | Fe powder, AcOH or HCl | Moderate. Can hydrolyze sensitive amides/esters due to strong acidic conditions. | Cheap, highly scalable. Generates significant iron oxide sludge. |

Validated Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of 2-(3-nitrophenyl)propanoyl chloride.

Protocol A: Acyl Transfer (Synthesis of an Amide Derivative)

Objective: Mask the reactive acyl chloride to safely isolate the nitroarene for subsequent reduction.

-

Setup: Dissolve 2-(3-nitrophenyl)propanoyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Nucleophilic acyl substitution is highly exothermic; cooling prevents localized heating that could lead to ketene formation or degradation.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the acyl chloride.

-

Nucleophile Addition: Slowly add the desired secondary amine (e.g., diethylamine, 1.1 equiv) dropwise.

-

Self-Validation Step: After 1 hour, withdraw a 10 µL micro-aliquot and quench it in 1 mL of anhydrous methanol. Analyze the quenched sample via GC-MS. The complete absence of the methyl ester derivative (which would form instantly if any starting material remained) confirms the total consumption of the acyl chloride.

-

Workup: Perform an aqueous wash (1M HCl to remove excess amine, then brine), dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the stable nitro-amide intermediate.

Protocol B: Chemoselective Reduction Using Zinc/NH₄Cl

Objective: Reduce the nitro group to an aniline without hydrolyzing the newly formed amide[4].

-

Solvent System: Dissolve the nitro-amide intermediate (1.0 equiv) in a 1:1 mixture of THF and water. Causality: THF ensures the organic substrate remains fully solvated, while water is required to dissolve the NH₄Cl and act as the proton source.

-

Buffer Addition: Add solid NH₄Cl (5.0 equiv). This provides a mildly acidic, highly buffered environment that prevents amide hydrolysis.

-

Electron Transfer: Add activated Zinc dust (10.0 equiv) in portions at room temperature. Causality: The large stoichiometric excess of zinc compensates for rapid surface oxidation (passivation) and ensures continuous, rapid single-electron transfer, preventing the stalling of the reaction at the toxic hydroxylamine intermediate.

-

Agitation: Stir vigorously for 2-4 hours. The biphasic solid-liquid nature of the reaction requires high shear to maintain mass transfer[4].

-

Self-Validation Step: Monitor the reaction by TLC (Ethyl Acetate/Hexanes). The product amine will appear as a significantly more polar spot. To validate it is a primary amine, stain the TLC plate with ninhydrin and heat; a distinct color change (usually purple/brown) confirms the presence of the -NH₂ group.

-

Isolation: Filter the mixture through a pad of Celite to remove insoluble zinc salts. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate to isolate the pure arylamine building block.

References[2] Studying the Mechanisms of Nitro Compounds Reduction (A-Review), orientjchem.org. Verified Link[3] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives, nih.gov. Verified Link[1] Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts, rsc.org. Verified Link[4] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature, nih.gov. Verified Link[5] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature, acs.org.Verified Link

Sources

- 1. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Safety, Reactivity, and Handling Protocols for 2-(3-Nitrophenyl)propanoyl chloride

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(3-Nitrophenyl)propanoyl chloride (CAS: 156516-83-5)

Executive Summary

In medicinal chemistry and drug development, acyl chlorides are indispensable for synthesizing complex amides and esters. However, handling bifunctional reagents like 2-(3-Nitrophenyl)propanoyl chloride requires a nuanced understanding of their dual-threat hazard profile. As a Senior Application Scientist, I approach this compound not merely as a corrosive agent, but as a highly reactive electrophile coupled with a thermally sensitive nitroaromatic system. This whitepaper deconstructs the mechanistic causality behind its hazards and establishes self-validating protocols to ensure absolute safety and synthetic integrity in the laboratory.

Mechanistic Profiling of Hazards

To design effective safety protocols, we must first understand the structural causality of the molecule's reactivity. 2-(3-Nitrophenyl)propanoyl chloride presents two distinct reactive domains:

The Acyl Chloride Domain: Hydrolytic Instability

The carbonyl carbon of this molecule is highly electrophilic. This is driven by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the strongly deactivating 3-nitrophenyl group. When exposed to atmospheric moisture or bulk water, the compound undergoes rapid nucleophilic acyl substitution [1].

The causality of the hazard lies in the addition-elimination mechanism: water attacks the carbonyl, forming an unstable tetrahedral intermediate. As the carbonyl double bond reforms, the chloride ion—an excellent leaving group—is expelled, generating stoichiometric amounts of hydrogen chloride (HCl) gas [2]. This gas is a severe lachrymator and corrosive agent that immediately threatens the respiratory mucosa and optical tissues of the operator.

The Nitroaromatic Domain: Thermal Exothermicity

Beyond the acute corrosive hazard, the 3-nitro substituent introduces latent thermal risks. Nitroaromatic compounds possess inherent energetic potential due to the oxidation potential of the nitro group interacting with the carbon backbone. Differential Scanning Calorimetry (DSC) analyses of similar nitroaromatic systems demonstrate sudden, high-energy exothermic decomposition when subjected to elevated temperatures[3, 4]. Consequently, distillation or reactions involving prolonged heating of this compound must be strictly monitored to prevent thermal runaway.

Quantitative Hazard Analytics

The physical and chemical parameters of 2-(3-Nitrophenyl)propanoyl chloride dictate its handling requirements. The table below synthesizes the core quantitative data and its direct implications for laboratory safety.

| Chemical Property | Value / Classification | Hazard Causality & Safety Implication |

| Molecular Formula | C9H8ClNO3 | Bifunctional: Contains both a reactive acyl halide and an energetic nitro group. |

| Molecular Weight | 213.62 g/mol | Relatively low molecular weight increases vapor pressure, exacerbating inhalation risks of the intact molecule and its degradants. |

| GHS Classification | Category 8 (Corrosive) | Causes severe skin burns and eye damage. Mandates heavy-duty nitrile/neoprene gloves and a face shield. |

| Hydrolysis Byproduct | HCl (Gas) | Reacts violently with water. Requires strictly anhydrous handling environments (Schlenk line or glovebox). |

| Thermal Risk | Exothermic Runaway | Nitroaromatics exhibit sharp decomposition exotherms[3]. Avoid localized superheating or concentration to dryness under high heat. |

Pathway Visualization: Reactivity and Mitigation

Understanding the logical flow from hazard trigger to safe neutralization is critical. The following diagram illustrates the nucleophilic acyl substitution pathway triggered by moisture, and the requisite chemical intervention to return the system to a safe state.

Fig 1: Nucleophilic acyl substitution pathway and required safety neutralization.

Self-Validating Experimental Protocol: Safe Acylation

In drug development, protocols must be self-validating —meaning the system provides physical or visual feedback to the scientist to confirm that safety and reaction parameters are being met at every step. Below is the self-validating methodology for utilizing 2-(3-Nitrophenyl)propanoyl chloride in an amide coupling reaction.

Step-by-Step Methodology

Step 1: Anhydrous System Preparation

-

Action: Flame-dry a multi-neck round-bottom flask under vacuum, then backfill with dry Argon. Introduce the anhydrous solvent (e.g., Dichloromethane) via syringe.

-

Causality: Prevents the hydrolysis of the acyl chloride into 2-(3-nitrophenyl)propanoic acid and toxic HCl gas.

-

Self-Validation: Attach an Argon balloon to the system. If the balloon maintains its volume over 10 minutes without deflation, the system is validated as sealed and isolated from atmospheric moisture.

Step 2: Nucleophile and Scavenger Dissolution

-

Action: Add the target amine (nucleophile) and 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine, TEA) to the solvent.

-

Causality: The base acts as an HCl scavenger. Without it, the generated HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction.

Step 3: Controlled Reagent Addition

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 2-(3-Nitrophenyl)propanoyl chloride dropwise over 15 minutes.

-

Causality: The nucleophilic attack is highly exothermic. The alpha-branching (propanoyl group) provides slight steric hindrance, but the electron-withdrawing nitro group maintains high reactivity [1]. Cooling prevents thermal degradation of the nitroaromatic ring.

-

Self-Validation: Two immediate visual cues validate the reaction is proceeding safely: (1) A controlled micro-exotherm (monitored via internal thermocouple), and (2) the immediate formation of a dense white precipitate (Triethylammonium chloride). The precipitate confirms that the toxic HCl is being successfully captured and neutralized by the base.

Step 4: Quenching and Destruction of Excess Reagent

-

Action: Once complete, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) at 0°C.

-

Causality: The mildly basic aqueous solution rapidly hydrolyzes any unreacted acyl chloride while simultaneously neutralizing the resulting acid into a water-soluble sodium salt.

-

Self-Validation: The addition will cause effervescence (CO₂ gas evolution). The system is validated as safe and fully quenched only when the addition of further NaHCO₃ ceases to produce bubbles.

Fig 2: Self-validating experimental workflow for safe acylation using acyl chlorides.

Storage and Lifecycle Management

Proper lifecycle management of 2-(3-Nitrophenyl)propanoyl chloride is critical to prevent slow-onset hazards.

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure caps are tightly sealed with Parafilm or Teflon tape.

-

Degradation Monitoring: Over time, moisture ingress will cause the liquid to become cloudy or form crystalline deposits (the carboxylic acid byproduct). If a bottle exhibits significant pressure buildup upon opening (a "hissing" sound), it indicates HCl gas accumulation. The bottle should be immediately transferred to a fume hood and neutralized.

References

-

Chemistry Student. "Acylation - AQA A-Level Chemistry Student Notes". URL: [Link]

-

Fayet, G., et al. "Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms". Molecular Informatics, 2013. URL:[Link]

-

ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". Organic Process Research & Development, 2021. URL:[Link]

An In-depth Technical Guide to 2-(3-Nitrophenyl)propanoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenyl)propanoyl chloride is a specialized organic compound that serves as a versatile reagent and a key synthetic intermediate in the realms of organic and medicinal chemistry.[1] Its molecular structure, featuring a reactive acyl chloride group and an electron-withdrawing 3-nitrophenyl moiety, makes it a valuable tool for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on the causal relationships behind its reactivity and utility in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Nitrophenyl)propanoyl chloride is presented in Table 1.

| Property | Value |

| CAS Number | 156516-83-5[1][2] |

| Molecular Formula | C₉H₈ClNO₃[1] |

| Molecular Weight | 213.62 g/mol [1] |

| Appearance | Likely a liquid or low-melting solid |

| Reactivity | Highly reactive towards nucleophiles, sensitive to moisture. |

Synthesis of 2-(3-Nitrophenyl)propanoyl Chloride

The synthesis of 2-(3-Nitrophenyl)propanoyl chloride is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of the precursor carboxylic acid, 2-(3-nitrophenyl)propanoic acid, followed by its conversion to the target acyl chloride.

Part 1: Synthesis of the Precursor, 2-(3-Nitrophenyl)propanoic Acid

The precursor acid is not commonly available and typically requires de novo synthesis. A logical and efficient route starts from 3'-nitroacetophenone.

Step 1: Nitration of Acetophenone to 3'-Nitroacetophenone

The synthesis begins with the nitration of acetophenone. The meta-directing effect of the acetyl group ensures the formation of the desired 3-nitro isomer.

-

Reaction: Acetophenone is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically below 5°C) to prevent over-nitration and side reactions.[3]

-

Causality: The acetyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position on the aromatic ring.

Step 2: Conversion of 3'-Nitroacetophenone to 2-(3-Nitrophenyl)propanoic Acid

Several methods can be employed for this transformation. One common approach is the Willgerodt-Kindler reaction followed by hydrolysis.

-

Reaction: 3'-Nitroacetophenone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

-

Alternative: A lesser-known but effective method involves conversion to an intermediate that can be readily carboxylated.

A more detailed, step-by-step protocol for the synthesis of the precursor acid is outlined below, based on established chemical principles.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)propanoic Acid from 3'-Nitroacetophenone

-

Reduction of 3'-Nitroacetophenone: The ketone is first reduced to the corresponding alcohol, 1-(3-nitrophenyl)ethanol. A mild reducing agent like sodium borohydride in methanol is suitable for this purpose.

-

Conversion to a Halide: The alcohol is then converted to a more reactive halide, for example, 1-(3-nitrophenyl)ethyl bromide, using a reagent like phosphorus tribromide.

-

Cyanation: The bromide is then reacted with a cyanide source, such as sodium cyanide, to form the corresponding nitrile, 2-(3-nitrophenyl)propanenitrile.

-

Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield 2-(3-nitrophenyl)propanoic acid.

Caption: Conversion of the carboxylic acid to the acyl chloride.

Chemical Reactivity and Applications

The reactivity of 2-(3-nitrophenyl)propanoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent. [1]

Nucleophilic Acyl Substitution Reactions

The primary application of 2-(3-nitrophenyl)propanoyl chloride is in nucleophilic acyl substitution reactions to introduce the 2-(3-nitrophenyl)propanoyl moiety into various molecules. [1]

-

Reaction with Alcohols (Esterification): It reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

-

Reaction with Amines (Amidation): It reacts with primary and secondary amines to form amides. Two equivalents of the amine are typically used, one to act as the nucleophile and the other to neutralize the HCl.

-

Hydrolysis: It reacts with water to hydrolyze back to the parent carboxylic acid, 2-(3-nitrophenyl)propanoic acid. [1]This highlights the need for anhydrous conditions during its synthesis and handling.

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Class | Example Product |

| Alcohol (R-OH) | Ester | Ethyl 2-(3-nitrophenyl)propanoate |

| Amine (R-NH₂) | Amide | N-Benzyl-2-(3-nitrophenyl)propanamide |

| Water (H₂O) | Carboxylic Acid | 2-(3-Nitrophenyl)propanoic acid |

Reduction of the Nitro Group

The nitro group on the phenyl ring provides a synthetic handle for further transformations. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. This opens up pathways to a wide range of 2-(3-aminophenyl)propanoic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs directly derived from 2-(3-nitrophenyl)propanoyl chloride are not prominently documented, its structural motifs are relevant to medicinal chemistry. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). [4][5]The ability to introduce the 2-(3-nitrophenyl)propanoyl group allows for the synthesis of libraries of compounds for screening against various biological targets. The nitro group itself is a feature in some bioactive molecules and can be a precursor to other functional groups that modulate pharmacological activity. [6]

Conclusion

2-(3-Nitrophenyl)propanoyl chloride is a valuable, albeit specialized, reagent in organic synthesis. While its historical discovery is not a singular, celebrated event, its synthesis and reactivity are well-grounded in the fundamental principles of organic chemistry. Its utility lies in its ability to act as an efficient acylating agent and as a precursor to a variety of more complex molecules, particularly those containing the 3-aminophenylpropanoyl scaffold. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the creation of novel chemical entities with potentially valuable properties.

References

-

Synthesis of 3-nitroacetophenone. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

Sources

- 1. 2-(3-Nitrophenyl)propanoyl Chloride|CAS 156516-83-5 [benchchem.com]

- 2. 156516-83-5|2-(3-Nitrophenyl)propanoyl chloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

Application Note: Synthesis of N-Substituted 2-(3-Nitrophenyl)propanamides via Acyl Chloride Activation

Executive Summary & Rationale

Amide bond formation is a cornerstone of organic synthesis, accounting for approximately 25% of all chemical reactions executed in pharmaceutical drug discovery,[1]. While modern peptide coupling reagents (e.g., HATU, EDC) are ubiquitous, the use of pre-activated acid chlorides remains one of the most atom-economical, scalable, and kinetically efficient methods for amide synthesis[2].

This technical guide details the optimized synthesis of amides using 2-(3-Nitrophenyl)propanoyl chloride and primary amines. This specific electrophile is highly valued in medicinal chemistry for two structural reasons:

-

The α -methyl group introduces a stereocenter adjacent to the carbonyl, providing a critical vector for exploring chiral chemical space.

-

The meta-nitro group acts as a robust, masked aniline. Following amide formation, the nitro group can undergo late-stage reduction, opening pathways for subsequent Buchwald-Hartwig cross-couplings, urea formations, or sulfonamide syntheses.

Mechanistic Insights & Causality

The reaction proceeds via a classic nucleophilic acyl substitution (addition-elimination) pathway[3]. The primary amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This generates a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, yielding a protonated amide[2]. A non-nucleophilic base is required to neutralize the resulting hydrochloric acid, preventing the formation of unreactive amine hydrochlorides and driving the reaction to completion[3].

Fig 1. Nucleophilic acyl substitution pathway for amide bond formation.

Experimental Design: The Causality of Reaction Conditions

To ensure a high-yielding and clean reaction profile, every reagent and condition must be selected with mechanistic intent.

-

Base Selection (DIPEA vs. TEA): While Triethylamine (TEA) is standard in many protocols[3], N,N-Diisopropylethylamine (DIPEA) is strongly recommended here. The α -branched nature of 2-(3-nitrophenyl)propanoyl chloride slightly increases steric hindrance. DIPEA is bulkier than TEA, acting purely as a proton sponge. This prevents competitive nucleophilic attack by the base itself, which can otherwise form transient, problematic acylammonium species that degrade yield[4].

-

Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C. Acid chlorides are highly reactive, and the amidation process is strongly exothermic. Controlling the temperature prevents the thermal degradation of the acid chloride and suppresses side reactions, such as the deprotonation of the α -proton to form a ketene intermediate.

-

Solvent Selection: Anhydrous Dichloromethane (DCM) is the industry standard due to its excellent solvency and inertness[3]. However, modern green chemistry protocols utilizing bio-based solvents like Cyrene™[5] or aqueous micellar conditions (TPGS-750-M)[4] offer powerful alternatives that simplify workup.

Quantitative Optimization of Reaction Conditions

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| 1 | DCM | TEA (1.5) | 0 to RT | 2 | 85 | Standard; minor impurities from competitive TEA acylation. |

| 2 | DCM | DIPEA (1.5) | 0 to RT | 2 | 94 | Optimal; steric bulk of DIPEA prevents side reactions. |

| 3 | THF | DIPEA (1.5) | 0 to RT | 4 | 88 | Slower reaction rate compared to DCM due to solvation effects. |

| 4 | Cyrene™ | DIPEA (1.5) | 0 to RT | 2 | 89 | Green alternative; allows isolation via direct aqueous precipitation[5]. |